(+)-O-ISOPROPYLIDENE-2,3-DIHYDROXY-1,4-BIS[BIS(3,5-DIFLUOROMETHYLPHENYL)PHOSPHINO]BUTANE
Overview
Description
(+)-O-ISOPROPYLIDENE-2,3-DIHYDROXY-1,4-BIS[BIS(3,5-DIFLUOROMETHYLPHENYL)PHOSPHINO]BUTANE is a complex organophosphorus compound known for its unique chemical structure and properties. It is characterized by the presence of multiple fluorine atoms and phosphine groups, making it a valuable compound in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for mass production. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired quality and quantity.
Chemical Reactions Analysis
Types of Reactions
(+)-O-ISOPROPYLIDENE-2,3-DIHYDROXY-1,4-BIS[BIS(3,5-DIFLUOROMETHYLPHENYL)PHOSPHINO]BUTANE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine groups to phosphine hydrides.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and substituted derivatives with different functional groups .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with various metals, enhancing their catalytic activity .
Biology
In biological research, it is used as a probe to study enzyme mechanisms and protein-ligand interactions due to its ability to form strong bonds with specific amino acid residues .
Medicine
Industry
Industrially, it is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of (+)-O-ISOPROPYLIDENE-2,3-DIHYDROXY-1,4-BIS[BIS(3,5-DIFLUOROMETHYLPHENYL)PHOSPHINO]BUTANE involves its interaction with molecular targets such as metal ions and enzymes. The phosphine groups can coordinate with metal ions, altering their electronic properties and enhancing their reactivity. In biological systems, it can inhibit enzyme activity by binding to the active site and blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other organophosphorus compounds with fluorine atoms and phosphine groups, such as:
Dichloroaniline: An aniline derivative with chlorine atoms.
Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride.
Uniqueness
What sets (+)-O-ISOPROPYLIDENE-2,3-DIHYDROXY-1,4-BIS[BIS(3,5-DIFLUOROMETHYLPHENYL)PHOSPHINO]BUTANE apart is its specific arrangement of fluorine atoms and phosphine groups, which confer unique reactivity and stability. This makes it particularly valuable in applications requiring high-performance materials and catalysts .
Properties
IUPAC Name |
[5-[bis[3,5-bis(trifluoromethyl)phenyl]phosphanylmethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-bis[3,5-bis(trifluoromethyl)phenyl]phosphane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H24F24O2P2/c1-31(2)64-29(15-66(25-7-17(32(40,41)42)3-18(8-25)33(43,44)45)26-9-19(34(46,47)48)4-20(10-26)35(49,50)51)30(65-31)16-67(27-11-21(36(52,53)54)5-22(12-27)37(55,56)57)28-13-23(38(58,59)60)6-24(14-28)39(61,62)63/h3-14,29-30H,15-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJXCSHTJCTNQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(C(O1)CP(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)CP(C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H24F24O2P2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1042.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.